molecular formula C19H29F11 B14311089 1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane CAS No. 117948-72-8

1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane

Cat. No.: B14311089
CAS No.: 117948-72-8
M. Wt: 466.4 g/mol
InChI Key: HIOALUHIGOQIHI-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane is a highly fluorinated organic compound. It belongs to the class of perfluorinated compounds, which are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane typically involves the fluorination of nonadecane. This can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are designed to handle the reactive nature of fluorine and ensure the safety of the production environment. The use of specialized equipment and containment systems is essential to prevent any hazardous incidents.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile used. For example, using an alkoxide can result in the formation of a fluorinated ether, while using an amine can lead to the formation of a fluorinated amine.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane has several scientific research applications due to its unique properties:

    Chemistry: It is used as a model compound to study the effects of fluorination on organic molecules.

    Biology: Its chemical resistance makes it useful in studying biological systems that require stable, non-reactive environments.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Its low surface energy makes it valuable in the production of non-stick coatings and lubricants.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane exerts its effects is primarily through its chemical stability and resistance to degradation. The presence of multiple fluorine atoms creates a strong carbon-fluorine bond, which is resistant to breaking under normal conditions. This stability allows it to maintain its structure and function in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: Similar in structure but contains an iodine atom, which can alter its reactivity and applications.

    1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Contains a trifluoromethyl group, which can influence its physical and chemical properties.

Uniqueness

1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane is unique due to its high degree of fluorination, which imparts exceptional chemical resistance and stability. This makes it particularly valuable in applications where long-term stability and resistance to harsh conditions are required.

Properties

117948-72-8

Molecular Formula

C19H29F11

Molecular Weight

466.4 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluorononadecane

InChI

InChI=1S/C19H29F11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20,21)16(22,23)17(24,25)18(26,27)19(28,29)30/h2-14H2,1H3

InChI Key

HIOALUHIGOQIHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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